molecular formula C7H12O4 B063367 4-(Hydroxymethyl)oxane-4-carboxylic acid CAS No. 193022-99-0

4-(Hydroxymethyl)oxane-4-carboxylic acid

Cat. No.: B063367
CAS No.: 193022-99-0
M. Wt: 160.17 g/mol
InChI Key: DJYUEJBTYMHEGJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of a hydroxymethyl group and a carboxylic acid group attached to an oxane ring

Scientific Research Applications

4-(Hydroxymethyl)oxane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)oxane-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of hydroxymethyl-substituted oxane derivatives. This method uses visible light as a driving force and molecular oxygen as a green oxidant, providing a sustainable approach to alcohol synthesis from carboxylic acids.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using environmentally benign oxidants. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted oxane derivatives.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)oxane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethyl-2-oxetanone: Similar in structure but with a different ring system.

    4-Hydroxymethyl-2-oxazolidinone: Contains an oxazolidinone ring instead of an oxane ring.

    4-Hydroxymethyl-2-oxazoline: Features an oxazoline ring.

Uniqueness

Its ability to undergo various chemical transformations and its multifunctionality make it a valuable compound in research and industry .

Properties

IUPAC Name

4-(hydroxymethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYUEJBTYMHEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591530
Record name 4-(Hydroxymethyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193022-99-0
Record name 4-(Hydroxymethyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Lithium diisopropylamide was prepared by the addition of 2.45M N-butyl lithium (16.5 mL) in hexanes to a solution diisopropylamine (5.80 mL, 41.4 mmmol) in tetrahydrofuran (40 mL) at 0° C. with stirring for 20 minutes. Then a solution of tetrahydropyran-4-carboxylic acid (2.5 g, 19.2 mmol) in tetrahydrofuran (10 mL) was added to the solution of lithium diisopropylamide over 15 minutes to form a slurry, followed by hexamethylphosphoramide (2 mL). The resulting solution was stirred for 25 minutes, then immediately warmed to room temperature after a stream of gaseous formaldehyde (prepared by heating 4 g of paraformaldehyde at 175-200° C. over 5-10 minutes) was passed through the solution. The slurry was carefully concentrated at ambient temperature, acidified to pH 3 with 8M hydrochloric acid, saturated with solid sodium chloride, and extracted with ethyl acetate (8×100 mL). The combined organic layers were dried over magnesium sulfate, concentrated in vacuo. Chromatography over silica gel (80 g), and eluting with 10% methanol/methylene chloride, yielded 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid as a white solid (1.80 g, 58%). mp 113.7-115° C.; IR (KBr) 3420 (br), 1724 cm-1, 1HNMR (DMSO-d6) δ 1.43 (ddd, J=13.5, 11.0, 4.4 Hz, 2H), 1.85 (dm, J=13.4 Hz, 2H), 3.37 (td, J=11.3, 3.0 Hz, 2H), 3.43 (s, 2H), 3.71 (dt, J=11.6, 3.9 Hz, 2H), 4.81 (br, s, 1H); 12.24 (s, 1H); 13CNMR (DMSO-d6) δ 30.42 (t), 46.38 (s), 64.35 (t), 68.15 (t), 69.02 (t), 176.08 (s); HRMS Calcd. for C7H12O4 : 160.0735. Found: 160.0731. Anal. Calcd. for C7H12O3 : C, 52.49; H, 7.55. Found: C, 52.50; H, 7.62.
[Compound]
Name
N-butyl lithium
Quantity
16.5 mL
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5.8 mL
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hexanes
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0 (± 1) mol
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40 mL
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2 mL
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solvent
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2.5 g
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reactant
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0 (± 1) mol
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reactant
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10 mL
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solvent
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4 g
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reactant
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Synthesis routes and methods IV

Procedure details

To a solution of lithium hydroxide monohydrate (4.46 Kg) in methanol (44 liters) and water (11 Kg) was added ethyl 4-hydroxymethyl-tetrahydropyran-4-carboxylate (8.0 Kg) The mixture was refluxed for 30 minutes, then solvent removed under reduced pressure. The mixture was cooled to 20° C., methyl tert-butyl ether (14.8 Kg) added, stirred for 10 minutes, and allowed to settle. The top organic layer was separated. This was repeated twice more, then the remaining mixture cooled to -10° C., and a solution of 31% hydrochloric acid (13 Kg) in water (3 Kg) added, maintaining the temperature below 5° C. The mixture was extracted several times with tetrahydrofuran, and the combined organic phases dried over magnesium sulfate. Approximately 90% of the tetrahydrofuran was removed, and the remaining solution added to a mixture of hexane (64.5 Kg) and methyl tert-butylether (23.7 Kg) with stirring. The precipitated solid material was filtered off and dried under reduced pressure at 60° C., to give 4-hydroxymethyl-tetrahydropyran-4-carboxylic acid (3.7 Kg), the compound of Formula (9a).
Name
lithium hydroxide monohydrate
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4.46 kg
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reactant
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11 kg
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8 kg
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44 L
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Synthesis routes and methods V

Procedure details

Lithium hydroxide monohydrate (16.7 g, 398.5 mmol) was added to a solution of 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid ethyl ester (25.0 g, 132.8 mmol) in 4.5:1 methanol/water (220 mL). The mixture was heated to reflux for 40 minutes and the methanol removed in vacuo by concentration using a bath temperature no higher than 45° C. The aqueous layer was then extracted into diethyl ether (4×100 mL) and the combined ether layers washed twice with 2M sodium hydroxide (15 mL). The combined aqueous base layers were cooled to 0° C., acidified to pH 3.0 with 8M aqueous hydrochloric acid, saturated with solid sodium chloride and extracted with ethyl acetate (8×250 mL). The combined organic layers were dried over magnesium sulfate, concentrated in vacuo. The white fluffy powder residue was recrystallized from the minimum amount of methylene chloride/hexanes to afford pure 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid (17.05 g, 80%).
Name
Lithium hydroxide monohydrate
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16.7 g
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25 g
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220 mL
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